molecular formula C9H9NO B1585730 3-Ethylphenyl isocyanate CAS No. 23138-58-1

3-Ethylphenyl isocyanate

Cat. No. B1585730
CAS RN: 23138-58-1
M. Wt: 147.17 g/mol
InChI Key: DNFZCDLEGMEKMI-UHFFFAOYSA-N
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Description

3-Ethylphenyl isocyanate is a chemical compound with the molecular formula C9H9NO . It has a molecular weight of 147.1739 .


Synthesis Analysis

Isocyanates, including 3-Ethylphenyl isocyanate, can be synthesized from alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile . This method is highly selective for conversion of primary alcohols to alkyl isocyanates .


Molecular Structure Analysis

The IUPAC Standard InChI for 3-Ethylphenyl isocyanate is InChI=1S/C9H9NO/c1-2-8-4-3-5-9(6-8)10-7-11/h3-6H,2H2,1H3 .


Chemical Reactions Analysis

The reactions between substituted isocyanates (RNCO) and other small molecules (e.g. water, alcohols, and amines) are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers .


Physical And Chemical Properties Analysis

3-Ethylphenyl isocyanate has a refractive index n20/D of 1.526 (lit.), a boiling point of 104°C/40mmHg (lit.), and a density of 1.033 g/mL at 25°C (lit.) .

Scientific Research Applications

Antimitotic Agents

3-Ethylphenyl isocyanate derivatives have been studied for their role in antimitotic agents. Research by Temple and Rener (1992) explored the biological activities of certain chiral isomers of ethyl carbamate derivatives, highlighting their potential in medicinal chemistry (Temple & Rener, 1992).

Bimolecular Reactions in Molecular Cages

Inokuma et al. (2011) investigated the encapsulation and reaction of substrates like ethyl isocyanate in networked molecular cages. This study offers insights into the chemoselectivity and potential applications in materials science (Inokuma et al., 2011).

Microwave Spectroscopy

The microwave spectrum of ethyl isocyanate, including 3-Ethylphenyl isocyanate, was extensively studied by Sakaizumi et al. (1976), providing crucial data for understanding its molecular structure and behavior (Sakaizumi et al., 1976).

Anionic Polymerization

Research on the anionic polymerization of isocyanates with optical functionalities, as conducted by Shin, Ahn, and Lee (2001), expands the understanding of 3-Ethylphenyl isocyanate in polymer chemistry (Shin, Ahn & Lee, 2001).

Synthesis of Benzofuro[3,2‐d]pyrimidines

Bodke and Sangapure (2003) explored the synthesis of certain benzofuran derivatives using phenyl isocyanate, which can include 3-Ethylphenyl isocyanate. This research provides insights into the synthetic applications in medicinal chemistry (Bodke & Sangapure, 2003).

Conformation of Optically Active Polyisocyanates

Maeda and Okamoto (1998) synthesized novel optically active aromatic isocyanates and studied their conformation, which is crucial for understanding the physical and chemical properties of these compounds (Maeda & Okamoto, 1998).

Copolymerization with Ethylene Oxide

Furukawa et al. (1965) investigated the copolymerization of phenyl isocyanate with ethylene oxide, which has implications in the development of new polymeric materials (Furukawa et al., 1965).

Absorption Spectra and Dissociation Energies

The study of the absorption spectra and dissociation energies of ethyl isocyanate and other isocyanates by Woo and Liu (1935) provides foundational knowledge in physical chemistry (Woo & Liu, 1935).

Infrared Spectroscopy Studies

Bion et al. (2001) conducted a study using in situ FTIR spectroscopy to understand the behavior of ethyl isocyanate on different catalysts, which is valuable for catalysis research (Bion et al., 2001).

Safety And Hazards

3-Ethylphenyl isocyanate is flammable and harmful if swallowed. It causes severe skin burns and eye damage. It may cause an allergic skin reaction. It is fatal if inhaled and may cause allergy or asthma symptoms or breathing difficulties if inhaled. It may cause respiratory irritation .

Future Directions

The future directions of 3-Ethylphenyl isocyanate research could involve exploring metal-free synthetic routes to isoxazoles and challenges to the future design of isoxazoles as the drug molecule .

properties

IUPAC Name

1-ethyl-3-isocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-2-8-4-3-5-9(6-8)10-7-11/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNFZCDLEGMEKMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377810
Record name 3-Ethylphenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethylphenyl isocyanate

CAS RN

23138-58-1
Record name 3-Ethylphenyl isocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23138-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethylphenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethyl-3-isocyanatobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
D Guay, C Beaulieu, M Belley, SN Crane… - Bioorganic & medicinal …, 2011 - Elsevier
… Reaction of 16 with 3-ethylphenyl isocyanate secured intermediate 17 which could be coupled with a variety of phenyl, aryl and heteroaryl boronic acids to give the desired analogs 18. …
Number of citations: 33 www.sciencedirect.com
M Hasegawa, N Nishigaki, Y Washio… - Journal of medicinal …, 2007 - ACS Publications
We herein disclose a novel chemical series of benzimidazole-ureas as inhibitors of VEGFR-2 and TIE-2 kinase receptors, both of which are implicated in angiogenesis. Structure−…
Number of citations: 233 pubs.acs.org
JO Momoh, AA Manuwa, FA Ayinde, YO Bankole - International Journal of TROPICAL …, 2023
Number of citations: 1

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